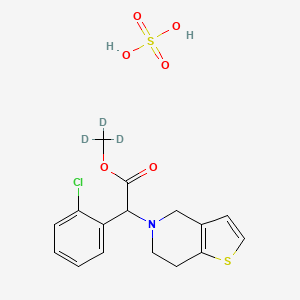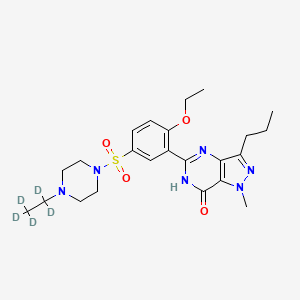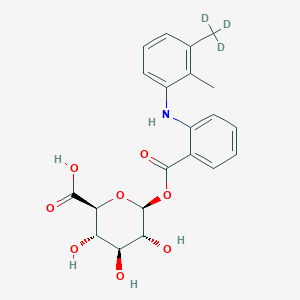
Tri(Amino-PEG4-amide)-amine (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri(Amino-PEG4-amide)-amine (TFA) is a synthetic compound with the molecular formula C61H118N10O20 and a molecular weight of 1311.65 g/mol . It is a biochemical used primarily in proteomics research and other scientific applications . The compound consists of a polyethylene glycol (PEG) backbone with amine groups, making it highly versatile for various chemical modifications and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tri(Amino-PEG4-amide)-amine typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable amine precursor. This involves reacting polyethylene glycol with an amine compound under controlled conditions.
Amidation: The PEGylated intermediate is then subjected to amidation reactions to introduce amide groups. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods: In industrial settings, the production of Tri(Amino-PEG4-amide)-amine may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pH, and reaction time, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: Tri(Amino-PEG4-amide)-amine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
科学的研究の応用
Tri(Amino-PEG4-amide)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to enhance their stability and solubility.
Medicine: It is utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: The compound finds applications in the development of advanced materials, such as hydrogels and nanomaterials, for various industrial purposes.
作用機序
The mechanism of action of Tri(Amino-PEG4-amide)-amine involves its ability to interact with various molecular targets through its amine and amide groups. These interactions can lead to the formation of stable complexes, modification of biomolecules, and enhancement of solubility and stability. The compound can also participate in various biochemical pathways, depending on the specific application and target molecule.
類似化合物との比較
Tetrakis(Amino-PEG4-amide): Similar in structure but with four amine groups instead of three.
Di(Amino-PEG4-amide): Contains two amine groups and is used for similar applications but with different reactivity and properties.
Mono(Amino-PEG4-amide): Contains a single amine group and is used for specific modifications where fewer reactive sites are required.
Uniqueness: Tri(Amino-PEG4-amide)-amine is unique due to its three amine groups, providing a balance between reactivity and stability. This makes it highly versatile for various chemical modifications and applications, offering advantages over compounds with fewer or more amine groups.
特性
分子式 |
C41H82F3N7O17 |
|---|---|
分子量 |
1002.1 g/mol |
IUPAC名 |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C39H81N7O15.C2HF3O2/c40-4-16-53-22-28-59-34-31-56-25-19-50-13-1-37(47)43-7-10-46(11-8-44-38(48)2-14-51-20-26-57-32-35-60-29-23-54-17-5-41)12-9-45-39(49)3-15-52-21-27-58-33-36-61-30-24-55-18-6-42;3-2(4,5)1(6)7/h1-36,40-42H2,(H,43,47)(H,44,48)(H,45,49);(H,6,7) |
InChIキー |
BRJGFWJNFLTPIP-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


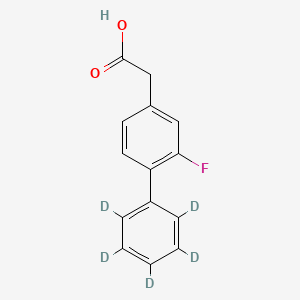
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
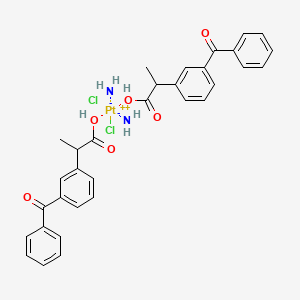


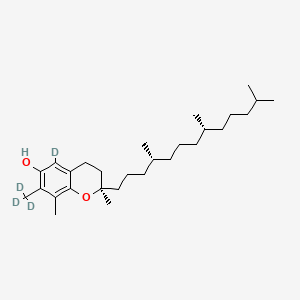
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)

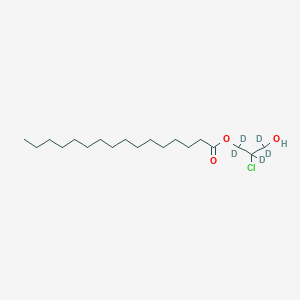
![(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12427416.png)

